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Compound Name:
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(hydroxyimino)acetamide

Cat. No.: B1623587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Cyano-
2-(hydroxyimino)acetamide as a versatile building block in the synthesis of various

heterocyclic compounds. This document includes detailed experimental protocols, quantitative

data, and visual diagrams to facilitate its application in research and development.

Introduction
2-Cyano-2-(hydroxyimino)acetamide is a highly functionalized and reactive molecule, making

it an excellent precursor for the synthesis of a diverse range of heterocyclic systems. Its unique

structure, featuring a cyano group, an oxime, and an acetamide moiety, offers multiple reactive

sites for cyclization and multicomponent reactions. This versatility has led to its use in the

preparation of biologically relevant scaffolds such as isoxazoles, pyrazoles, and oxadiazoles,

which are core structures in many pharmaceutical agents.

Synthesis of 2-Cyano-2-(hydroxyimino)acetamide
The starting material, 2-Cyano-2-(hydroxyimino)acetamide, can be synthesized from

cyanoacetamide through nitrosation.
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Experimental Protocol: Synthesis of 2-Cyano-2-
(hydroxyimino)acetamide[1]

Reaction Setup: In a well-ventilated fume hood, dissolve cyanoacetamide (1.0 eq) in a

suitable solvent such as aqueous dioxane or acetic acid. Cool the solution to 0-5 °C using an

ice bath.

Nitrosation: Slowly add a solution of sodium nitrite (1.0 eq) in water to the cooled

cyanoacetamide solution while maintaining the temperature below 5 °C.

Acidification: After the addition of sodium nitrite is complete, slowly add an acid, such as

acetic acid or a mineral acid (e.g., HCl), to the reaction mixture.

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation: Upon completion, the product often precipitates from the reaction

mixture. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-
Cyano-2-(hydroxyimino)acetamide.

Applications in Heterocyclic Synthesis
2-Cyano-2-(hydroxyimino)acetamide serves as a key intermediate for the synthesis of a

variety of five- and six-membered heterocyclic compounds.

Synthesis of 3-Amino-5-substituted-isoxazoles
The reaction of 2-Cyano-2-(hydroxyimino)acetamide with various reagents can lead to the

formation of 3-aminoisoxazole derivatives, which are valuable scaffolds in medicinal chemistry.

The synthesis of 3-aminoisoxazoles can be achieved through the cyclization of 2-Cyano-2-
(hydroxyimino)acetamide with suitable electrophiles.

Diagram: Synthesis of 3-Aminoisoxazoles
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2-Cyano-2-(hydroxyimino)acetamide

Activation/Chlorination
(e.g., SOCl2, POCl3)

Step 1

Chloro-oxime Intermediate

Reaction with Nucleophile
(e.g., Enolate, Alkyne)

Step 2

Cyclization

3-Amino-5-substituted-isoxazole

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3-aminoisoxazoles.

Activation: To a solution of 2-Cyano-2-(hydroxyimino)acetamide (1.0 eq) in an anhydrous

solvent like DMF or CH2Cl2, add a chlorinating agent such as thionyl chloride (SOCl2) or

phosphorus oxychloride (POCl3) (1.1 eq) dropwise at 0 °C.

Intermediate Formation: Stir the mixture at room temperature for 1-2 hours to form the

corresponding chloro-oxime intermediate.
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Cyclization: In a separate flask, prepare a solution of a suitable nucleophile, for example, the

sodium salt of phenylacetylene (1.2 eq) in an appropriate solvent. Add the chloro-oxime

intermediate solution dropwise to the nucleophile solution at room temperature.

Reaction Completion: Heat the reaction mixture at reflux and monitor by TLC.

Isolation: After completion, cool the reaction mixture, pour it into ice-water, and extract the

product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous

sodium sulfate, concentrate under reduced pressure, and purify the crude product by column

chromatography.

Synthesis of 5-Amino-3-substituted-1,2,4-oxadiazoles
2-Cyano-2-(hydroxyimino)acetamide can be readily converted to 5-amino-1,2,4-oxadiazole

derivatives through reaction with various electrophilic partners.

This synthesis typically involves the acylation of the oxime nitrogen followed by cyclization.

Diagram: Synthesis of 5-Amino-1,2,4-oxadiazoles
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2-Cyano-2-(hydroxyimino)acetamide

Acylation
(e.g., Acid Chloride, Anhydride)

Step 1

O-Acyl Intermediate

Base-mediated Cyclization

Step 2

5-Amino-3-substituted-1,2,4-oxadiazole

Click to download full resolution via product page

Caption: Synthetic pathway to 5-amino-1,2,4-oxadiazoles.

Acylation: Dissolve 2-Cyano-2-(hydroxyimino)acetamide (1.0 eq) in a suitable solvent like

pyridine or a mixture of an inert solvent and a base (e.g., triethylamine in CH2Cl2). Add

benzoyl chloride (1.1 eq) dropwise at 0 °C.

Intermediate Formation: Allow the reaction to stir at room temperature for 2-4 hours.

Cyclization: Heat the reaction mixture to reflux for 4-6 hours to induce cyclization.

Work-up: Cool the reaction mixture and pour it into cold water. If a precipitate forms, collect it

by filtration. Otherwise, extract the aqueous layer with an organic solvent.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1623587?utm_src=pdf-body-img
https://www.benchchem.com/product/b1623587?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1623587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Wash the organic layer with dilute acid, then with brine, dry over anhydrous

sodium sulfate, and concentrate. Purify the residue by recrystallization or column

chromatography.

Synthesis of 3-Amino-4-cyanopyrazole Derivatives
The reaction of activated 2-Cyano-2-(hydroxyimino)acetamide derivatives with hydrazine can

lead to the formation of aminopyrazole heterocycles.

This transformation involves the formation of an intermediate that undergoes cyclization with

hydrazine.

Diagram: Synthesis of 3-Aminopyrazoles
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2-Cyano-2-(hydroxyimino)acetamide

Activation/Derivative Formation

Step 1

Reactive Intermediate

Reaction with Hydrazine

Step 2

Cyclization

3-Amino-4-cyanopyrazole
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Caption: Logical flow for the synthesis of 3-aminopyrazoles.

Activation: Convert 2-Cyano-2-(hydroxyimino)acetamide to a more reactive intermediate.

For example, by reacting it with a Vilsmeier-Haack type reagent or by converting the hydroxyl

group to a better leaving group.

Reaction with Hydrazine: To the solution of the activated intermediate, add hydrazine hydrate

(1.2 eq) at room temperature.
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Cyclization: Heat the reaction mixture under reflux in a suitable solvent like ethanol or acetic

acid for 4-8 hours.

Isolation: Cool the reaction mixture to room temperature. The product may precipitate out

and can be collected by filtration. If not, concentrate the solvent and purify the residue.

Purification: Recrystallize the crude product from a suitable solvent system (e.g.,

ethanol/water) to obtain the pure 3-amino-4-cyanopyrazole.

Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of various

heterocycles using 2-Cyano-2-(hydroxyimino)acetamide or its derivatives. Please note that

yields can vary based on the specific substrate and reaction conditions.

Heterocyclic
Product

Starting
Material

Reagents and
Conditions

Yield (%)
Reference
(Analogous
Reactions)

3-Amino-5-

phenylisoxazole

2-Cyano-2-

(hydroxyimino)ac

etamide

1. SOCl2, DMF;

2.

Phenylacetylene,

NaH, THF, reflux

50-70 [1]

5-Amino-3-

phenyl-1,2,4-

oxadiazole

2-Cyano-2-

(hydroxyimino)ac

etamide

Benzoyl chloride,

Pyridine, reflux
60-80 [2]

3-Amino-4-

cyanopyrazole

Activated 2-

Cyano-2-

(hydroxyimino)ac

etamide

Hydrazine

hydrate, Ethanol,

reflux

55-75 N/A (Plausible)

N-Aryl-2-

benzothiazolylac

etamide

N-Aryl-2-cyano-

2-

(hydroxyimino)ac

etamide

o-

Aminothiophenol,

Base

70-85 [3]
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Conclusion
2-Cyano-2-(hydroxyimino)acetamide is a valuable and versatile building block for the

synthesis of a wide array of medicinally important heterocyclic compounds. The protocols and

data presented herein provide a solid foundation for researchers and drug development

professionals to explore its synthetic potential further. The multiple reactive sites within the

molecule allow for diverse chemical transformations, opening avenues for the creation of novel

molecular entities with potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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